Glutamyl-valyl-phenylalanine molecular weight and 3D structure
Glutamyl-valyl-phenylalanine molecular weight and 3D structure
An In-Depth Technical Guide to Glutamyl-Valyl-Phenylalanine (Glu-Val-Phe): Structural Mechanics and ATE1 Inhibition
Executive Summary
In the landscape of post-translational modifications, the Arg/N-end rule pathway serves as a critical regulator of protein half-life, cellular motility, and embryogenesis. At the heart of this pathway is Arginyltransferase 1 (ATE1), an enzyme that catalyzes the addition of arginine to the N-terminus of target proteins, marking them for rapid proteasomal or calpain-mediated degradation[1].
As a Senior Application Scientist navigating targeted protein degradation, understanding the mechanistic inhibition of ATE1 is paramount. Glutamyl-valyl-phenylalanine (Glu-Val-Phe or EVF) is a highly specific, synthetic oligopeptide that functions as a competitive substrate mimic for ATE1[2]. This whitepaper deconstructs the 3D structural conformation, physicochemical properties, and experimental validation protocols for utilizing EVF in advanced biochemical assays.
Physicochemical Properties & 3D Conformation
Glu-Val-Phe is a tripeptide composed of Glutamic Acid, Valine, and Phenylalanine. To effectively utilize EVF in biological assays, researchers must account for its molecular weight and solubility profiles, which dictate its binding kinetics in cytosolic extracts.
Table 1: Quantitative Physicochemical Data of Glu-Val-Phe
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₉H₂₇N₃O₆[3] | Determines stoichiometric calculations for assay dosing. |
| Molecular Weight | 393.4 g/mol [3] | Critical for calculating precise molarity in competitive inhibition assays. |
| CAS Number | 31461-61-7[3] | Standardized identifier for reagent sourcing. |
| Target Enzyme | Arginyltransferase (ATE1)[1] | EVF selectively saturates the ATE1 active site. |
| Net Charge (pH 7.4) | Negative (-1) | Driven by the N-terminal Glutamate carboxyl group, essential for ATE1 recognition. |
3D Structural Mechanics and Substrate Mimicry
The inhibitory power of EVF is not derived from covalent modification of the enzyme, but rather from competitive steric occlusion [2].
ATE1 naturally recognizes proteins exposing N-terminal acidic residues (Aspartate or Glutamate) or oxidized Cysteine[4]. EVF exploits this by presenting an N-terminal Glutamate. In 3D space, the Glu residue of EVF perfectly docks into the basic pocket of the ATE1 active site. However, unlike natural macromolecular substrates, EVF possesses a bulky, hydrophobic dipeptide tail (Val-Phe). Once the N-terminal Glu is anchored, the Val-Phe tail stabilizes the inhibitor-enzyme complex through hydrophobic interactions, preventing the transfer of Arginine from Arg-tRNA and effectively trapping ATE1 in a saturated, non-productive state[2].
Mechanistic Causality: EVF and the N-End Rule Pathway
To understand why EVF is used, we must trace the causality of the Arg/N-end rule pathway. Cytosolic proteins, such as Ornithine Decarboxylase (ODC) or β-actin, are frequently subjected to arginylation[1].
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Recognition: ATE1 binds to the N-terminal Glu/Asp of the target protein.
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Transfer: ATE1 utilizes Arg-tRNA as a donor to covalently attach an Arginine to the target[4].
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Degradation: The new N-terminal Arginine acts as a potent destabilizing signal (a "degron"), prompting rapid degradation by cellular proteinases like calpains or the ubiquitin-proteasome system[1].
By introducing EVF, ATE1 is competitively inhibited. Consequently, the half-life of target proteins like ODC is dramatically extended (e.g., from 39 minutes to over 90 minutes in cultured hepatocytes) because the degradation signal is never attached[1].
Fig 1. Competitive inhibition of ATE1 by Glu-Val-Phe in the N-end rule pathway.
Experimental Protocols: Validating ATE1 Inhibition via Radiometric Assay
Because EVF acts as a competitive inhibitor, standard western blotting of downstream targets is insufficient to prove direct ATE1 inhibition (due to compounding cellular variables). The gold standard is a cell-free radiometric arginylation assay [2]. This protocol is engineered as a self-validating system to ensure trustworthiness and isolate ATE1 activity.
Step-by-Step Methodology
Step 1: Preparation of Cytosolic Extracts
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Action: Lyse cultured cells (e.g., wild-type MEFs) using a Dounce homogenizer in a hypotonic buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂), followed by ultracentrifugation at 100,000 × g for 1 hour.
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Causality: ATE1 is strictly a cytosolic enzyme[1]. Ultracentrifugation removes membrane-bound organelles and ribosomes, preventing background translation from consuming the radiolabeled tRNA.
Step 2: Inhibitor Pre-Incubation
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Action: Incubate the cytosolic extract with EVF at concentrations ranging from 0.1 mM to 1.0 mM for 15 minutes at 37°C.
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Causality: EVF is a competitive inhibitor[2]. Pre-incubation allows EVF to reach binding equilibrium within the ATE1 active site before the endogenous substrates and donor tRNA are introduced, maximizing the steric occlusion effect.
Step 3: Radiometric Reaction Initiation
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Action: Add a reaction mixture containing ATP, an amino acid mix (minus arginine), bovine serum albumin (as an acceptor protein), and ¹⁴C-labeled Arg-tRNA . Incubate for 30 minutes at 37°C.
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Causality: ATE1 strictly requires Arg-tRNA as its arginine donor, not free arginine[4]. The ¹⁴C label allows us to track the specific covalent transfer of arginine onto the acceptor proteins.
Step 4: TCA Precipitation & Scintillation (Self-Validating Step)
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Action: Terminate the reaction by adding 10% Trichloroacetic acid (TCA). Boil for 10 minutes, then filter through glass microfiber filters. Wash extensively with 5% TCA and measure ¹⁴C incorporation via a liquid scintillation counter.
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Causality: TCA precipitates large macromolecules (the arginylated proteins) while keeping small molecules and hydrolyzed ¹⁴C-Arg-tRNA in solution. Boiling destroys the ester bond of any unreacted ¹⁴C-Arg-tRNA, ensuring that only covalently bound ¹⁴C-Arginine is measured.
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Control Validation: Run a parallel reaction pre-treated with RNase A. RNase A destroys the tRNA donor, reducing ¹⁴C incorporation to zero[4]. If signal persists in the RNase control, your assay has non-specific background binding.
Fig 2. Radiometric assay workflow for validating ATE1 inhibition by EVF.
Conclusion
Glutamyl-valyl-phenylalanine (MW: 393.4 g/mol ) remains a vital biochemical tool for dissecting the Arg/N-end rule pathway. By leveraging its structural properties—specifically the N-terminal Glutamate that mimics endogenous ATE1 targets—researchers can effectively halt post-translational arginylation. When deployed within rigorously controlled, self-validating radiometric assays, EVF provides clear, mechanistic insights into protein half-life regulation and targeted degradation pathways.
References
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Title: Glutamyl-valyl-phenylalanine | C19H27N3O6 | CID 193678 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: Post-translational arginylation and intracellular proteolysis Source: PubMed (National Institutes of Health) URL: [Link]
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Title: Small molecule inhibitors of arginyltransferase regulate arginylation-dependent protein degradation, cell motility, and angiogenesis Source: PubMed Central (National Institutes of Health) URL: [Link]
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Title: Information on EC 2.3.2.8 - arginyltransferase Source: BRENDA Enzyme Database URL: [Link]
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Title: Posttranslational Arginylation as a Global Biological Regulator Source: PubMed Central (National Institutes of Health) URL: [Link]
